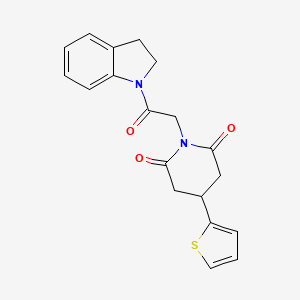

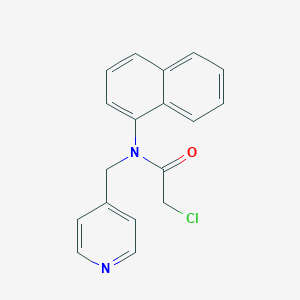

![molecular formula C24H16N2O2 B2716077 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102542-91-6](/img/structure/B2716077.png)

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains several functional groups, including two phenyl groups, an amino group, and a dione group. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, isoquinolines are generally synthesized through methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or the Pictet-Spengler reaction . The synthesis would likely involve multiple steps, including the formation of the isoquinoline core and the attachment of the phenyl and amino groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring . The two phenyl groups and the amino group are attached to this core.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phenyl groups, the amino group, and the dione group. The amino group can participate in reactions such as acylation, alkylation, and condensation . The dione group can undergo reactions such as reduction and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the dione group could make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, which share structural similarities with 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been identified for their broad biological potentials. These compounds exhibit a range of activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This highlights the chemical's relevance in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Metal-to-Ligand Charge Transfer in Coordination Compounds

Research into cuprous bis-phenanthroline coordination compounds, which are structurally related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has shown that these compounds exhibit metal-to-ligand charge transfer excited states. This property is utilized in designing compounds with long-lived excited states at room temperature, potentially for applications in photochemical and photophysical studies (Scaltrito et al., 2000).

Synthetic Protocols for Pharmacologically Important Compounds

The synthesis of compounds containing the benzo[c]chromen-6-one core, which is structurally related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been reviewed. These compounds are of significant pharmacological importance, serving as core structures for secondary metabolites. Synthetic approaches for these compounds have been explored due to their limited natural availability, underlining their importance in medicinal chemistry (Mazimba, 2016).

Nucleic Acid-Binding Isoquinoline Alkaloids

Isoquinoline alkaloids, which are related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit significant pharmacological properties, including potential anticancer properties. These compounds bind to nucleic acids, and their interaction aspects are essential for drug design and therapeutic applications. The review of these interactions offers insights into the molecular aspects of the binding, specificity, and energetics, providing a basis for new drug development (Bhadra & Kumar, 2012).

Environmental and Toxicological Studies

Synthetic phenolic antioxidants, structurally related to the discussed compound, have been extensively studied for their occurrence in various environmental matrices and their potential toxicological effects. Such studies highlight the importance of understanding the environmental impact and human exposure to these compounds and their transformation products. The research suggests avenues for future studies on contamination, behaviors, and toxicity effects of novel compounds (Liu & Mabury, 2020).

Zukünftige Richtungen

Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The presence of the isoquinoline core and the phenylamino group suggests that it could have interesting biological properties that are worth exploring .

Eigenschaften

IUPAC Name |

6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEHSDPQIIVTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

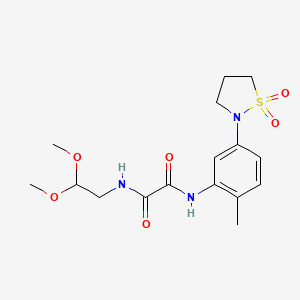

![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)

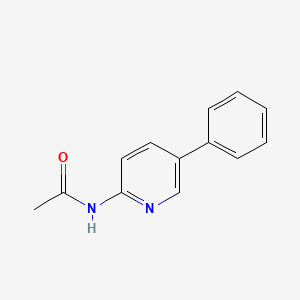

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)

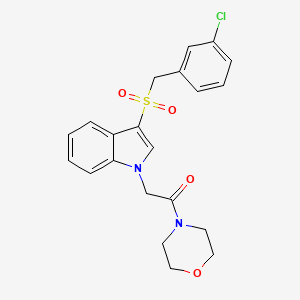

![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)

![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)

![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzenecarbonitrile](/img/structure/B2716003.png)

![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)